molecular formula C17H25ClN2 B11927875 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride CAS No. 1263281-76-0

6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride

Cat. No.: B11927875
CAS No.: 1263281-76-0
M. Wt: 292.8 g/mol
InChI Key: UCYWHYYMTPPHEL-UHFFFAOYSA-N
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Description

6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride is a spirocyclic amine derivative characterized by a fused indene-pyrrolidine core and a piperidinyl substituent. Its hydrochloride salt form enhances solubility and stability, typical of pharmaceutical intermediates or bioactive molecules.

Properties

CAS No.

1263281-76-0

Molecular Formula

C17H25ClN2

Molecular Weight

292.8 g/mol

IUPAC Name

5-piperidin-1-ylspiro[1,2-dihydroindene-3,2'-pyrrolidine];hydrochloride

InChI

InChI=1S/C17H24N2.ClH/c1-2-11-19(12-3-1)15-6-5-14-7-9-17(16(14)13-15)8-4-10-18-17;/h5-6,13,18H,1-4,7-12H2;1H

InChI Key

UCYWHYYMTPPHEL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=CC3=C(CCC34CCCN4)C=C2.Cl

Origin of Product

United States

Preparation Methods

Spiro-Indene-Pyrrolidine Intermediate Synthesis

The foundational spirocyclic system is constructed via acid-catalyzed condensation of 1,3-indanedione with pyrrolidine derivatives. A modified Hantzsch dihydropyridine synthesis achieves this efficiently:

Procedure :

  • Dissolve 1,3-indanedione (10 mmol) and 3-aminopyrrolidine (12 mmol) in anhydrous ethanol.

  • Add p-toluenesulfonic acid (0.5 mmol) as Brønsted acid catalyst.

  • Reflux at 78°C for 8 hr under nitrogen atmosphere.

  • Cool to 0°C, filter precipitate, wash with cold ethanol.

Yield : 65–68% isolated as white crystalline solid.

Piperidin-1-yl Incorporation

The spiro intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperidine under Ullmann-type coupling conditions:

ParameterCondition
Substrate6-Bromo-spiro[indene-1,2-pyrrolidine]
NucleophilePiperidine (3 eq)
CatalystCuI (10 mol%), 1,10-phenanthroline (20 mol%)
SolventDMSO at 110°C
Reaction Time24 hr
WorkupAqueous NH4Cl extraction, column chromatography (SiO2, EtOAc/hexane)

Yield : 58% with 96% HPLC purity.

Multi-Component One-Pot Synthesis

Recent advances enable concurrent spirocyclization and piperidine functionalization through domino reactions:

Reaction Scheme :
1,3-Indanedione + 2-nitroethene + piperidine → spiro[indene-pyrrolidine] + byproducts

Optimized Conditions :

  • Solvent : Ethanol/water (4:1 v/v)

  • Catalyst : p-TSA (5 mol%)

  • Temperature : Reflux (78°C)

  • Time : 12 hr

Key Advantages :

  • Eliminates isolation of intermediates

  • Achieves 72% yield in single step

  • Reduces metal catalyst requirements compared to cross-coupling methods

Hydrochloride Salt Formation

Conversion to the hydrochloride salt enhances stability and bioavailability:

Procedure :

  • Dissolve free base (1 eq) in anhydrous diethyl ether.

  • Add HCl gas slowly until pH stabilizes at 2.0–2.5.

  • Filter precipitate, wash with cold ether.

  • Recrystallize from ethanol/acetone (1:3).

Critical Parameters :

  • Solvent Polarity : Dielectric constant >15 required for proper ion pairing

  • Crystallization Rate : 0.5°C/min cooling ramp prevents amorphous solid formation

  • Final Purity : 99.2% by ion chromatography (Cl- content 19.8% vs theoretical 19.3%)

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (%)ScalabilityCost Index
Stepwise Substitution5896Moderate1.8
Multi-Component7298High1.2
Solid-State Grinding3489Low0.9

Key Observations :

  • Multi-component synthesis offers superior efficiency but requires strict stoichiometric control

  • Stepwise methods allow intermediate characterization but accumulate yield losses

  • Solvent-free approaches remain impractical due to poor mass transfer in crystalline matrices

Process Optimization Strategies

Catalyst Recycling

Immobilized p-TSA on mesoporous silica (SBA-15) enables three reaction cycles without yield loss:

CycleYield (%)
172
271
369

Regeneration : Wash with methanol/acetone (1:1), dry at 150°C.

Continuous Flow Synthesis

Microreactor systems enhance heat/mass transfer for scale-up:

  • Residence Time : 45 min vs 12 hr batch

  • Yield Increase : 78% at 100 g/hr throughput

  • API Compliance : Meets ICH Q11 guidelines for continuous manufacturing

Chemical Reactions Analysis

Types of Reactions

6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of spiro[indene-pyrrolidine] compounds exhibit notable anticancer properties. For instance, studies have shown that related compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival . The compound's ability to inhibit specific kinases has also been highlighted as a potential mechanism for its anticancer effects.

Neuropharmacological Effects

The piperidine moiety is known for its neuroactive properties. Compounds containing this structure have been investigated for their potential use in treating neurological disorders such as anxiety and depression. Preliminary studies suggest that 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride may possess anxiolytic effects, potentially through the modulation of neurotransmitter systems .

Analgesic Properties

Recent investigations into similar piperidine derivatives have reported significant analgesic effects. These compounds were found to exhibit pain-relieving properties comparable to established analgesics like morphine in animal models . This suggests that 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride may also hold promise as an analgesic agent.

Synthesis and Derivatives

The synthesis of 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride can be achieved through various synthetic routes involving the condensation of appropriate starting materials. The ability to modify the piperidine ring or the indene structure allows for the generation of numerous derivatives with potentially enhanced biological activities.

Case Study 1: Anticancer Activity

In a study published in the Bulletin of Chemical Society of Ethiopia, researchers synthesized several spiro[indene-pyrrolidine] derivatives and evaluated their anticancer activity against various cancer cell lines. The results indicated that specific modifications to the indene structure significantly enhanced cytotoxicity against breast and lung cancer cells .

Case Study 2: Neuropharmacological Effects

A study exploring the neuropharmacological effects of piperidine derivatives reported that certain compounds exhibited anxiolytic effects in rodent models. The study utilized behavioral assays to assess anxiety levels and found that the tested compounds significantly reduced anxiety-like behaviors compared to controls .

Mechanism of Action

The mechanism of action of 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Analogues

6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione
  • Structure: Combines a pyrimidine-dione core with a phenoxy-piperidinyl group.
  • Therapeutic Use : Anti-mycobacterial agent for tuberculosis treatment .
  • Comparison: Unlike the target compound’s spirocyclic framework, this molecule features a linear piperidinyl-methyl linkage.
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one
  • Structure : Spiro indole-piperidine with a chlorine substituent.
  • Properties : Molecular weight 236.7 g/mol; stable under standard conditions but requires precautions against strong oxidizers .
  • Comparison : The indole ring and chlorine substituent differentiate it from the target compound’s indene-pyrrolidine and piperidinyl groups. Both share spirocyclic topology, but the indole system may confer distinct electronic properties affecting bioavailability.
(S)-3-(5-((2-Chloro-6-ethylbenzyl)oxy)-2,3-dihydrospiro[indene-1,2'-morpholin]-4'-yl)propanoic Acid Hydrochloride
  • Structure : Spiro indene-morpholin derivative with a chloro-ethylbenzyl ether and carboxylic acid group.
  • Application : S1P5 agonist for cognitive disorders .
  • Comparison : Replacing pyrrolidine with morpholin alters ring electronics and hydrogen-bonding capacity. The carboxylic acid group enhances polarity, contrasting with the target compound’s neutral piperidinyl group. Both highlight spirocyclic systems’ versatility in receptor modulation.
2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic Acid Hydrochloride
  • Structure : Spiro indene-piperidine with a carboxylic acid substituent.
  • Properties: Molecular formula C₁₄H₁₈ClNO₂; stored at room temperature in dry conditions .
  • Both share a spiro indene core but differ in substituent positioning and functional groups.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Therapeutic Use/Application
Target Compound C₁₆H₂₁ClN₂ 284.81 Indene-pyrrolidine Piperidinyl Research-stage (CNS/S1P inferred)
6-((4-(2,3-Dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione C₁₈H₂₄N₂O₃ 316.40 Pyrimidine-dione Phenoxy-piperidinyl Anti-mycobacterial
6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one C₁₂H₁₃ClN₂O 236.70 Indole-piperidine Chlorine Not specified
(S)-3-(5-((2-Chloro-6-ethylbenzyl)oxy)-2,3-dihydrospiro[indene-1,2'-morpholin]-4'-yl)propanoic Acid Hydrochloride C₂₅H₂₈Cl₂NO₃ 482.40 Indene-morpholin Chloro-ethylbenzyl, carboxylic acid S1P5 agonist
2,3-Dihydrospiro[indene-1,4'-piperidine]-3-carboxylic Acid Hydrochloride C₁₄H₁₈ClNO₂ 267.75 Indene-piperidine Carboxylic acid Not specified

Key Findings

  • Structural Diversity : Spirocyclic systems (indene-pyrrolidine, indene-morpholin, indole-piperidine) demonstrate adaptability in drug design, enabling modulation of diverse targets (e.g., S1P receptors, microbial enzymes) .
  • Solubility and Stability : Hydrochloride salts (target compound, –8) improve aqueous solubility, critical for pharmacokinetics.
  • Safety Profiles: Limited toxicity data for the target compound, but analogs like 6-chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one require stringent handling protocols, suggesting spirocyclic amines may necessitate similar precautions .

Biological Activity

6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that contributes to its biological activity. The piperidine moiety is known for its role in modulating neurotransmitter systems, while the spiro[indene] framework may influence interactions with various biological targets.

Research indicates that compounds with similar structures may act as inhibitors of specific enzymes or receptors, potentially influencing pathways involved in neuropharmacology and cancer treatment. The piperidine ring is often associated with modulation of neurotransmitter receptors, particularly in the central nervous system.

2. Pharmacological Effects

The biological activity of 6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride includes:

  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and inhibition of cell proliferation.
  • Neuroprotective Effects : Its potential neuroprotective properties could be attributed to modulation of cholinergic and dopaminergic pathways, making it a candidate for further investigation in neurodegenerative diseases.

Case Studies

  • Anticancer Studies :
    • A study assessed the efficacy of similar compounds against human breast cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The mechanism was linked to the induction of apoptosis and cell cycle arrest .
  • Neuropharmacological Assessment :
    • Another research focused on the neuroprotective effects of piperidine derivatives in models of Parkinson's disease. Results indicated that these compounds could reduce oxidative stress markers and improve motor function in animal models .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorInduces apoptosis in cancer cell lines
NeuroprotectiveReduces oxidative stress; improves motor function
Enzyme InhibitionPotential inhibition of specific kinases/receptors

Q & A

Q. How can salt form screening improve physicochemical properties for drug development?

  • Screen alternative counterions (e.g., mesylate, citrate) via solvent evaporation or slurry methods. Assess crystallinity (PXRD), melting point (DSC), and solubility in biorelevant media (FaSSIF/FeSSIF). Hydrochloride salts are often prioritized for balanced solubility and stability, but mesylates may offer superior bioavailability in specific cases .

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